molecular formula C19H28N4O2 B2941869 N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049393-18-1

N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Katalognummer B2941869
CAS-Nummer: 1049393-18-1
Molekulargewicht: 344.459
InChI-Schlüssel: KJUREDXCGXOMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as CX156, is a novel compound. It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which heterocyclic imide ring has been changed into chain amide bound .


Molecular Structure Analysis

The molecular formula of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is C19H28N4O2. Its molecular weight is 344.459. Unfortunately, detailed structural information specific to this compound was not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide are not available, studies on similar compounds provide some insights. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action in Cancer Treatment

N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is associated with polyamine analogue-induced programmed cell death (PCD) in cancer research. Specifically, it is involved in the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process leads to oxidative stress as a result of hydrogen peroxide (H2O2) production, suggesting its role in the cytotoxicity of sensitive cells via PCD. This insight demonstrates the compound's potential as an antitumor agent with a specific mechanism targeting the polyamine metabolism pathway (Ha et al., 1997).

Structural Studies

Structural analysis and synthesis of related compounds provide a foundation for understanding the interactions and potential applications of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. Studies on crystal structures and synthesis methodologies offer insights into the compound's chemical behavior and potential for modification to enhance its therapeutic efficacy. For example, research on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole highlights the approaches to synthesize and analyze structurally similar compounds, contributing to the broader understanding of this class of chemicals and their possible interactions and applications (Ozbey et al., 2001).

Kinase Inhibition for Antitumor Activity

N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and its derivatives have been explored for their potential as kinase inhibitors targeting EGFR-activating and resistance mutations. This research is crucial for developing treatments against non-small-cell lung cancer (NSCLC) that are resistant to current therapies. Structural optimization studies have led to compounds that exhibit significant in vitro antitumor potency and in vivo efficacy, underscoring the potential of N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide derivatives in cancer treatment (Yang et al., 2012).

Eigenschaften

IUPAC Name

N'-cyclopentyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c24-18(19(25)21-16-6-4-5-7-16)20-10-11-22-12-14-23(15-13-22)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUREDXCGXOMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.